molecular formula C17H22N2O2 B3023372 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol CAS No. 75375-26-7

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

Cat. No.: B3023372
CAS No.: 75375-26-7
M. Wt: 286.37 g/mol
InChI Key: PODKTVHURWLQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol is a synthetic organic compound featuring a naphthalene moiety linked via an ether group to a propan-2-ol backbone substituted with a piperazine ring. This structure is structurally analogous to β-adrenergic blockers (e.g., propranolol) but replaces the isopropylamino group with a piperazine ring, conferring distinct pharmacological and physicochemical properties . Piperazine derivatives are common in medicinal chemistry due to their versatility in modulating receptor binding and pharmacokinetics, making this compound a candidate for diverse therapeutic applications, including cardiovascular and neurological disorders .

Properties

IUPAC Name

1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-15(12-19-10-8-18-9-11-19)13-21-17-7-3-5-14-4-1-2-6-16(14)17/h1-7,15,18,20H,8-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKTVHURWLQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(COC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol typically involves the reaction of naphthol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the piperazine moiety.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Analogous Compounds

Compound Name Key Structural Differences Receptor Target References
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol Piperazine ring, naphthalen-1-yloxy group Potential α/β-adrenergic
Propranolol Isopropylamino group, naphthalen-1-yloxy group β-adrenergic
Naftopidil (Flivas) 4-(2-Methoxyphenyl)piperazine, naphthalen-1-yloxy group α1-adrenergic
1-(Naphthalen-2-yloxy)-3-(piperidin-1-yl)propan-2-ol Naphthalen-2-yloxy group, piperidine ring Undetermined
Nadolol tert-Butylamino group, tetrahydronaphthyloxy group β-adrenergic
  • Piperazine vs. Piperidine : The piperazine ring (two nitrogen atoms) enhances hydrogen bonding and basicity compared to piperidine (one nitrogen), influencing solubility and receptor interactions .
  • Naphthalen-1-yloxy vs. Naphthalen-2-yloxy : Positional isomerism affects steric hindrance and π-π stacking with aromatic residues in receptor binding pockets .
  • Substituents on Piperazine : Naftopidil’s 2-methoxyphenyl group enhances α1-adrenergic selectivity, whereas the unsubstituted piperazine in the target compound may favor β-adrenergic or dual activity .

Pharmacological Activity

  • Propranolol: Non-selective β-blocker used for hypertension and arrhythmias; its isopropylamino group is critical for β-adrenergic antagonism .
  • Naftopidil : Selective α1-blocker for benign prostatic hyperplasia; the 2-methoxyphenyl group on piperazine confers receptor subtype selectivity .
  • Target Compound: The absence of a methoxyphenyl substituent suggests broader receptor interactions. Preclinical studies indicate moderate α1-blocking activity (IC50 ~150 nM) but weaker β-blockade compared to propranolol (IC50 ~10 nM) .

Physicochemical Properties

Table 2: Physicochemical Comparison

Property Target Compound Propranolol Naftopidil Nadolol
Molecular Weight 296.34 g/mol 259.34 g/mol 392.47 g/mol 309.40 g/mol
LogP 2.8 (predicted) 3.1 3.5 1.9
Water Solubility Moderate Low Low High
pKa (Piperazine) 9.7 (secondary amine) 9.5
  • The naphthalen-1-yloxy group increases lipophilicity (LogP ~2.8) compared to Nadolol’s tetrahydronaphthyloxy group (LogP ~1.9) .
  • Piperazine’s basicity (pKa ~9.7) improves water solubility in acidic environments, but the naphthalene moiety limits bioavailability .

Clinical and Regulatory Status

  • Propranolol: FDA-approved for hypertension, migraine, and anxiety .
  • Toxicity studies suggest mild hepatotoxicity at high doses (LD50 >500 mg/kg in rodents) .

Biological Activity

1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol, also known as its dihydrochloride form, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial properties. This compound features a unique structure combining a naphthalene ring with a piperazine moiety and a propanol group, which may contribute to its diverse biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C17H22N2O2C_{17}H_{22}N_{2}O_{2} with a molecular weight of 290.37 g/mol. Its IUPAC name is 1-naphthalen-1-yloxy-3-piperazin-1-ylpropan-2-ol, and it can be represented by the following structural formula:

InChI InChI 1S C17H22N2O2 2ClH c20 15 12 19 10 8 18 9 11 19 13 21 17 7 3 5 14 4 1 2 6 16 14 17 h1 7 15 18 20H 8 13H2 2 1H\text{InChI }\text{InChI 1S C17H22N2O2 2ClH c20 15 12 19 10 8 18 9 11 19 13 21 17 7 3 5 14 4 1 2 6 16 14 17 h1 7 15 18 20H 8 13H2 2 1H}

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

The proposed mechanism of action for related compounds includes:

  • Cellular Uptake : Similar compounds have demonstrated the ability to penetrate microbial cells effectively.
  • Cell Disruption : Observations from transmission electron microscopy (TEM) suggest that these compounds can cause morphological changes in bacterial cells, such as hollowing out of the cytoplasm without disrupting the cell membrane.
  • Inhibition of DNA Gyrase : Some studies indicate that these compounds may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound in context, it is beneficial to compare it with other related compounds:

Compound NameStructureAntimicrobial ActivityMechanism
2-(Piperazin-1-yl)naphtho[2,3-d]thiazoleStructureEffective against MRSAInhibits DNA gyrase
Naphtho[2,3-d]thiazole derivativesStructureAntimicrobial properties reportedCell membrane disruption

Case Studies

A notable study involving piperazine derivatives highlighted their potential as novel antimicrobial agents. The study synthesized various derivatives and tested their effectiveness against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined, revealing promising results for several compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Naphthalen-1-yloxy)-3-piperazin-1-yl-propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.